

Glesatinib Demonstrates Superior Efficacy Over Crizotinib in Preclinical Models of Acquired Resistance

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Compound of Interest

Compound Name: *Glesatinib*

Cat. No.: *B1671580*

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For Immediate Release: Researchers and drug development professionals now have access to a comprehensive comparison of **glesatinib** and crizotinib in preclinical models of non-small cell lung cancer (NSCLC) exhibiting resistance to crizotinib. This guide details the superior efficacy of **glesatinib**, a novel MET inhibitor, in overcoming resistance mechanisms that render crizotinib ineffective. Experimental data from in vitro and in vivo studies underscore **glesatinib**'s potential as a valuable therapeutic option for patients who have developed resistance to first-generation MET inhibitors.

A pivotal study published in Clinical Cancer Research provides the foundational evidence for **glesatinib**'s activity in crizotinib-resistant settings.^{[1][2][3]} **Glesatinib**, a type II MET inhibitor, has shown marked activity against MET mutations that confer resistance to type I inhibitors like crizotinib.^{[1][3]}

In Vitro Efficacy: Glesatinib Overcomes Key Crizotinib Resistance Mutations

Glesatinib's potency was evaluated against various MET mutations known to cause resistance to crizotinib. In enzymatic assays, **glesatinib** maintained significant inhibitory activity against mutations such as D1228N, Y1230C, and Y1230H, while crizotinib's potency was markedly reduced. This demonstrates **glesatinib**'s distinct mechanism of action and its ability to effectively target mutant MET kinases.

MET Kinase Variant	Glesatinib IC50 (nmol/L)	Crizotinib IC50 (nmol/L)	Fold Change in Crizotinib IC50 vs. WT
Wild-Type (WT)	19	5	N/A
D1228N	28	>1000	>200
Y1230C	22	865	173
Y1230H	25	>1000	>200

Table 1: Comparative Inhibitory Activity of **Glesatinib** and Crizotinib Against Crizotinib-Resistant MET Mutations. Data compiled from enzymatic assays highlight **glesatinib**'s retained potency against key resistance mutations.

In Vivo Tumor Models: Glesatinib Induces Regression in Crizotinib-Resistant Xenografts

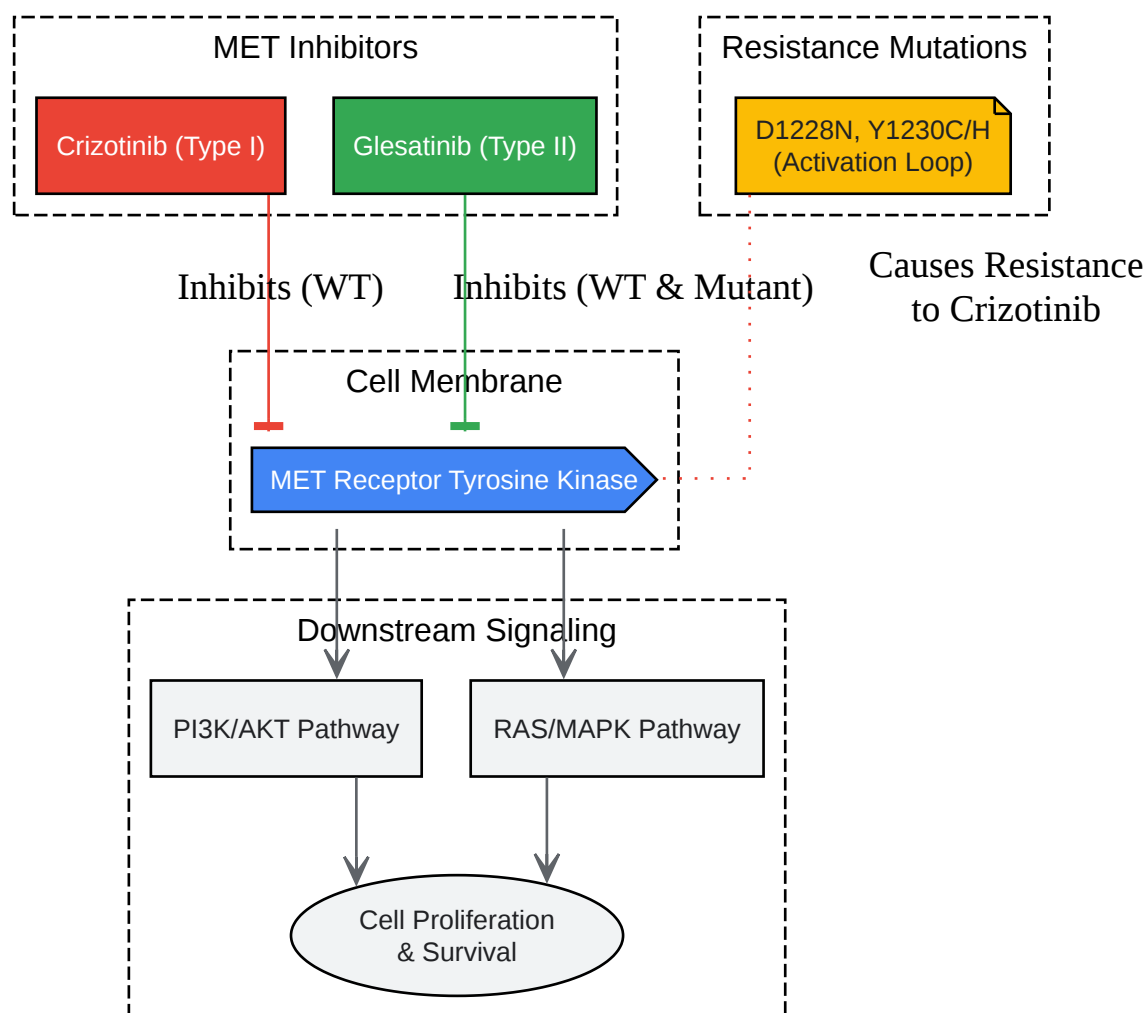
The superior efficacy of **glesatinib** was further demonstrated in in vivo xenograft models. In mice bearing tumors with MET exon 14 deletion and acquired crizotinib-resistance mutations (e.g., Y1230H), **glesatinib** treatment resulted in significant tumor regression, whereas crizotinib was ineffective.^[1]

Treatment Group	Dosing	Mean Tumor Volume Change (%)
Vehicle	Daily	Increase
Crizotinib	50 mg/kg Daily	Increase
Glesatinib	60 mg/kg Daily	Significant Regression

Table 2: In Vivo Efficacy of **Glesatinib** in a Crizotinib-Resistant Patient-Derived Xenograft (PDX) Model (METex14 del with Y1230H mutation). **Glesatinib** treatment leads to marked tumor regression in a model refractory to crizotinib.

Signaling Pathway Analysis

Crizotinib resistance is often mediated by secondary mutations in the MET kinase domain, which prevent the binding of type I inhibitors. **Glesatinib**, with its type II binding mode, can accommodate these conformational changes and effectively inhibit the aberrant MET signaling.



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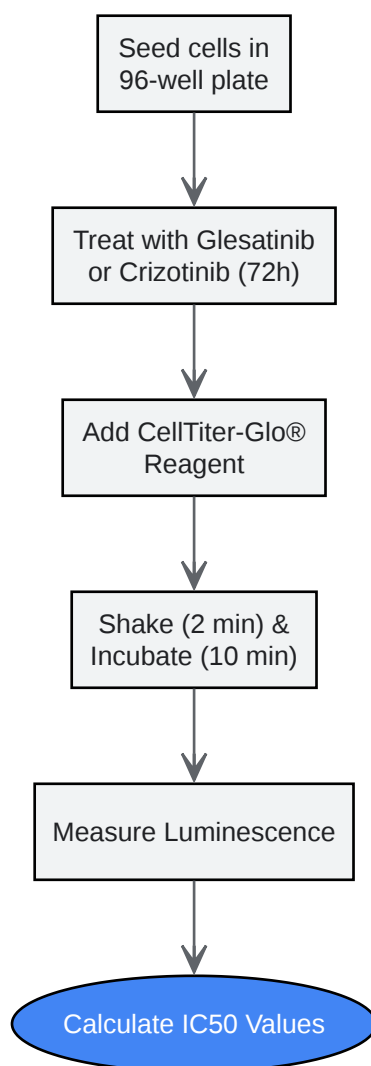
Caption: MET signaling pathway and points of inhibition.

Experimental Protocols

Cell Viability Assay (CellTiter-Glo®)

The efficacy of **glesatinib** and crizotinib on cell viability was determined using the CellTiter-Glo® Luminescent Cell Viability Assay.^{[4][5][6]}

- **Cell Seeding:** Cancer cell lines, including those with engineered crizotinib-resistant MET mutations, were seeded in 96-well opaque-walled plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.
- **Compound Treatment:** Cells were treated with a serial dilution of **glesatinib** or crizotinib for 72 hours.
- **Reagent Addition:** An equal volume of CellTiter-Glo® reagent was added to each well.
- **Incubation and Lysis:** The plates were placed on an orbital shaker for 2 minutes to induce cell lysis and then incubated at room temperature for 10 minutes to stabilize the luminescent signal.^{[5][6]}
- **Data Acquisition:** Luminescence was measured using a plate reader. IC50 values were calculated from the dose-response curves.



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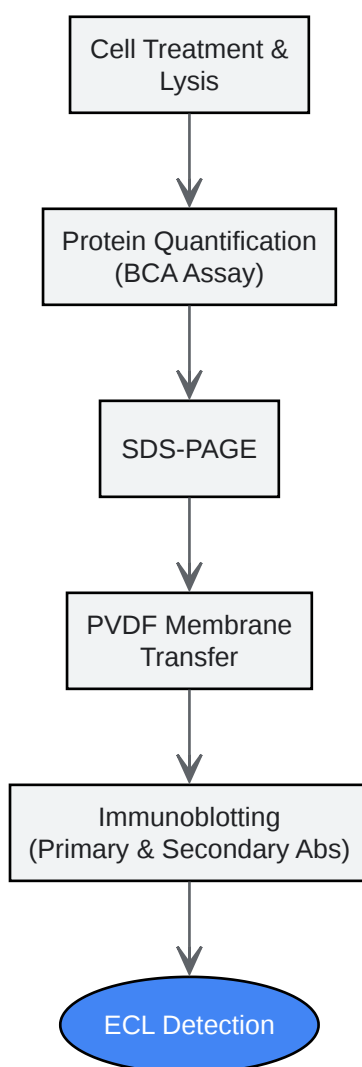
Caption: Workflow for the CellTiter-Glo® viability assay.

Western Blot Analysis

Western blotting was performed to assess the inhibition of MET phosphorylation and downstream signaling pathways.[7][8]

- Cell Lysis: Cells were treated with **glesatinib** or crizotinib for 2-4 hours, then lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Protein concentration in the lysates was determined using a BCA assay.

- SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
- Immunoblotting: Membranes were blocked and then incubated with primary antibodies against phospho-MET, total MET, phospho-AKT, total AKT, phospho-ERK, and total ERK overnight at 4°C.
- Detection: After incubation with HRP-conjugated secondary antibodies, protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.



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Caption: Western blot analysis workflow.

In Vivo Xenograft Studies

The in vivo efficacy of **glesatinib** was evaluated in immunodeficient mice bearing patient-derived xenografts (PDXs) or cell-line derived xenografts (CDXs) harboring crizotinib-resistant MET mutations.

- Tumor Implantation: Tumor fragments or cells were subcutaneously implanted into the flanks of nude mice.
- Tumor Growth and Randomization: When tumors reached a specified volume (e.g., 100-200 mm³), mice were randomized into treatment and control groups.
- Drug Administration: **Glesatinib** (60 mg/kg) or crizotinib (50 mg/kg) was administered orally once daily. The vehicle was administered to the control group.
- Tumor Measurement: Tumor volume was measured bi-weekly with calipers.
- Data Analysis: Tumor growth inhibition was calculated by comparing the mean tumor volume in the treated groups to the vehicle control group.

This comparative guide highlights the significant potential of **glesatinib** to address the clinical challenge of acquired resistance to crizotinib in MET-driven cancers. The presented data provides a strong rationale for the continued clinical development of **glesatinib** in this patient population.

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